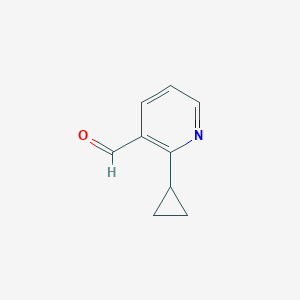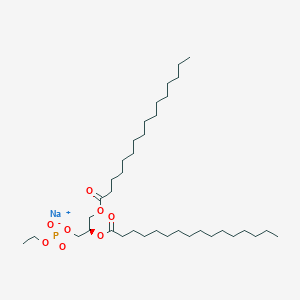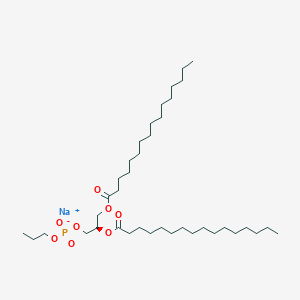
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate
説明
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate is a synthetic lipid that has gained attention in the field of scientific research due to its unique properties. It is a phospholipid that is composed of two long-chain fatty acids attached to a glycerol backbone, with a phosphate group and a choline molecule attached to the third carbon. The molecule is also known as BMHDP and has been synthesized using various methods.
科学的研究の応用
Environmental and Health Impacts of Organophosphorus Compounds
- Organophosphorus compounds, such as tris(1,3-dichloro-2-propyl)phosphate (TDCPP), have been identified as emerging environmental contaminants with significant environmental persistence and potential health risks. These compounds are widely used as additive flame retardants in consumer products, leading to widespread environmental and human exposure. Research highlights the need for a deeper understanding of their environmental behavior and health risks, including their role in inducing acute, nerve, developmental, reproductive, hepatic, nephron, and endocrine-disrupting toxicity (Wang et al., 2020).
Sodium Phosphate Solutions in Medical Applications
- Oral sodium phosphate solutions have been utilized as colorectal cleansers in preparation for surgeries or diagnostic procedures. Despite their efficacy, there is a notable concern regarding the potential for severe hyperphosphatemia and irreversible kidney damage due to acute phosphate nephropathy. This has led to a reevaluation of their use, suggesting that alternatives may be preferable for bowel preparation (Nyberg et al., 2010).
Applications in Energy Storage
- Sodium-ion batteries, as an alternative to lithium-ion counterparts, have garnered interest for large-scale electric energy storage due to the abundance and low cost of sodium resources. Research is ongoing into the development of suitable electrode and electrolyte materials for enhancing the performance and cost-effectiveness of sodium-ion batteries for applications in renewable energy and smart grids (Pan et al., 2013).
Phosphates in Food Processing
- Phosphates, including sodium phosphates, play crucial roles in food processing, particularly in enhancing the quality of muscle foods. They serve multiple functions, such as improving tenderness, moisture retention, and pH adjustment. The dynamic monitoring of hydrolysis phosphates has been explored to understand better the mechanisms of phosphate additives in meat processing (Zengqi, 2009).
作用機序
Target of Action
16:0 Phosphatidylmethanol, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphomethanol (sodium salt), is an anionic lipid that primarily targets Phospholipase D . Phospholipase D is an enzyme involved in the regulation of numerous cellular processes, including signal transduction, membrane trafficking, and the control of growth and proliferation.
Mode of Action
The compound interacts with its target, Phospholipase D, by binding to it . This interaction can influence the activity of the enzyme, potentially affecting the production of phosphatidic acid, a lipid signaling molecule that plays a key role in cellular processes such as cell growth, differentiation, and migration.
特性
IUPAC Name |
sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] methyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H71O8P.Na/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-35(37)42-32-34(33-43-45(39,40)41-3)44-36(38)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h34H,4-33H2,1-3H3,(H,39,40);/q;+1/p-1/t34-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEIVNUSWULHEB-MDYNBEAQSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70NaO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677095 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate | |
CAS RN |
92609-89-7 | |
| Record name | Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl methyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




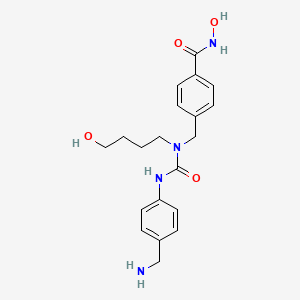
![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)


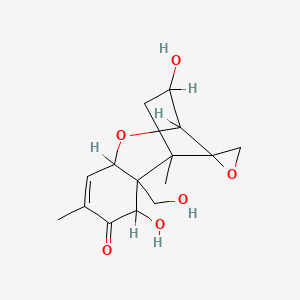



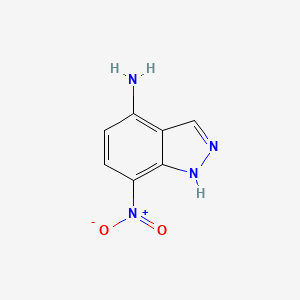
![4-[(2-Acetylphenyl)carbamoyl]butanoic acid](/img/structure/B6596483.png)
